Antitubulin agent 1

Neuroblastoma Cytotoxicity Antitubulin

Antitubulin agent 1, also designated Compound 143, is a synthetic small-molecule antitubulin agent with the molecular formula C21H19N3O3 and a molecular weight of 361.39. It acts as a disruptor of microtubule dynamics by binding to the colchicine site on tubulin, thereby inhibiting microtubule polymerization and inducing G2/M cell cycle arrest.

Molecular Formula C21H19N3O3
Molecular Weight 361.4 g/mol
Cat. No. B12406200
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntitubulin agent 1
Molecular FormulaC21H19N3O3
Molecular Weight361.4 g/mol
Structural Identifiers
SMILESCC(=NC1=CC(=CC=C1)OCC#C)C2=C(N(NC2=O)CC3=CC=CC=C3)O
InChIInChI=1S/C21H19N3O3/c1-3-12-27-18-11-7-10-17(13-18)22-15(2)19-20(25)23-24(21(19)26)14-16-8-5-4-6-9-16/h1,4-11,13,26H,12,14H2,2H3,(H,23,25)
InChIKeyCVGHPOZEJCZYBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Antitubulin agent 1 (Compound 143) Procurement Guide: Chemical Identity, Mechanism, and Scientific Context


Antitubulin agent 1, also designated Compound 143, is a synthetic small-molecule antitubulin agent with the molecular formula C21H19N3O3 and a molecular weight of 361.39 . It acts as a disruptor of microtubule dynamics by binding to the colchicine site on tubulin, thereby inhibiting microtubule polymerization and inducing G2/M cell cycle arrest [1]. The compound also enhances α-tubulin acetylation, a post‑translational modification associated with microtubule stabilization . Notably, Antitubulin agent 1 contains an alkyne group, enabling its use as a click chemistry reagent for copper‑catalyzed azide‑alkyne cycloaddition (CuAAC) .

Why Antitubulin agent 1 (Compound 143) Cannot Be Interchanged with Other Tubulin Inhibitors


Despite sharing a common tubulin‑targeting mechanism, Antitubulin agent 1 exhibits a unique combination of potency, functional group chemistry, and cellular effects that preclude simple substitution with other antitubulin agents. Even closely related aza‑analogs of TN‑16 display markedly different cytotoxicity profiles [1]. The compound's alkyne moiety confers click chemistry functionality absent in most classical tubulin inhibitors, enabling bioconjugation and probe development . Additionally, its specific induction of α‑tubulin acetylation distinguishes it from agents like vincristine that operate through distinct post‑translational modification patterns . These factors underscore the necessity of rigorous comparative evaluation during procurement.

Antitubulin agent 1 (Compound 143) Comparative Performance Data: Cytotoxicity, Cell Cycle Arrest, and Biochemical Effects


Cytotoxicity in SH‑SY5Y Neuroblastoma Cells: Antitubulin agent 1 vs. Vincristine

Antitubulin agent 1 (Compound 143) demonstrates potent cytotoxicity in human neuroblastoma SH‑SY5Y cells with an EC50 of 102 nM [1]. In the same cell line, the clinically used tubulin inhibitor vincristine exhibits an IC50 of 100 nM (0.1 µM) [2]. The nearly equivalent potency suggests Antitubulin agent 1 may serve as a viable experimental alternative to vincristine in neuroblastoma models, albeit with a distinct chemical scaffold and potential for further optimization.

Neuroblastoma Cytotoxicity Antitubulin

G2/M Cell Cycle Arrest Induction: Antitubulin agent 1 vs. Class‑Level Expectation

Antitubulin agent 1 (Compound 143) induces a statistically significant G2/M cell cycle arrest at a concentration of 1 µM after 16 hours of treatment in SH‑SY5Y cells [1]. This arrest is a hallmark of microtubule‑targeting agents and is consistent with the class‑level behavior observed for TN‑16 and its active aza‑analogs [2]. The quantitative demonstration of G2/M arrest confirms the compound's antimitotic mechanism and distinguishes it from non‑arresting cytotoxins.

Cell cycle G2/M arrest Antimitotic

α‑Tubulin Acetylation Enhancement: A Distinctive Biochemical Signature

Treatment of SH‑SY5Y cells with Antitubulin agent 1 (Compound 143) at concentrations ranging from 0.1 µM to 1 µM for 16 hours results in a notable increase in acetylated α‑tubulin levels [1]. This effect is a defining characteristic of the TN‑16 chemotype and is shared by its active aza‑analogs [2]. In contrast, the classical tubulin inhibitor vincristine is not commonly associated with robust α‑tubulin acetylation, highlighting a potential mechanistic divergence that may influence downstream signaling and cellular outcomes.

Tubulin acetylation Microtubule stabilization Post‑translational modification

Click Chemistry‑Enabled Functionalization: A Unique Synthetic Handle for Probe Development

Antitubulin agent 1 contains a terminal alkyne group that undergoes copper‑catalyzed azide‑alkyne cycloaddition (CuAAC) with azide‑bearing molecules . This click chemistry compatibility is absent in the vast majority of classical antitubulin agents, including colchicine, vinca alkaloids, and taxanes, which lack readily functionalizable handles [1]. The alkyne moiety enables facile conjugation to fluorophores, biotin, or other reporter tags without disrupting the core pharmacophore, facilitating target engagement studies, cellular imaging, and affinity pull‑down experiments.

Click chemistry Alkyne Bioconjugation

Optimal Procurement and Deployment Scenarios for Antitubulin agent 1 (Compound 143)


Neuroblastoma Drug Discovery and Resistance Studies

Given its EC50 of 102 nM in SH‑SY5Y cells [1] and potent G2/M arrest [2], Antitubulin agent 1 is ideally suited for neuroblastoma research programs. Its potency parity with vincristine [3] positions it as a chemical probe for investigating vincristine resistance mechanisms, enabling researchers to explore alternative chemotypes without sacrificing target‑cell activity.

Chemical Biology Probe Development via Click Chemistry

The presence of an alkyne group uniquely enables Antitubulin agent 1 to be conjugated to azide‑functionalized reporters (e.g., fluorescent dyes, biotin, affinity tags) via CuAAC. This capability supports target engagement assays, cellular localization studies, and pull‑down experiments to identify tubulin‑interacting partners, applications that are inaccessible with most commercial tubulin inhibitors.

Microtubule Acetylation Pathway Investigation

Antitubulin agent 1's robust induction of α‑tubulin acetylation at sub‑micromolar concentrations [4] makes it a valuable tool for dissecting the roles of tubulin post‑translational modifications in cellular processes such as autophagy, axonal transport, and cell migration. This application is distinct from studies employing acetylation‑neutral agents like vincristine .

Structure‑Activity Relationship (SAR) Campaigns on the TN‑16 Scaffold

As an active aza‑analog of the neglected antitubulin agent TN‑16 [5], Antitubulin agent 1 serves as a benchmark compound for medicinal chemistry efforts aimed at optimizing this chemotype. Its defined cytotoxicity, cell cycle effects, and acetylation profile provide quantitative comparators for evaluating newly synthesized derivatives, facilitating rational SAR exploration.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Antitubulin agent 1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.